N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine chemical properties
N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine chemical properties
An In-depth Technical Guide to the Chemical Properties of N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
Introduction
N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine, also known as N-methylpiperonylamine, is a secondary amine featuring the characteristic 1,3-benzodioxole (or methylenedioxyphenyl) moiety. While it shares a molecular formula with the well-known psychoactive substance 3,4-Methylenedioxymethamphetamine (MDMA), it is a structural isomer with distinctly different chemical and physical properties.[1][2][3] This guide provides a comprehensive technical overview of its synthesis, purification, characterization, and chemical properties, designed for researchers, scientists, and professionals in drug development and chemical synthesis.
A critical point of clarification is the structural distinction between N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine and MDMA. The subject compound is a substituted benzylamine, where the amine is attached to a methylene bridge connected to the aromatic ring. In contrast, MDMA is a substituted phenethylamine, with a two-carbon chain separating the amine from the ring. This structural difference, illustrated below, fundamentally alters its chemical and biological profile.
Physicochemical and Identification Properties
A summary of the key identification and physicochemical properties is provided below. While some physical data like boiling and melting points are not extensively reported in the literature, estimations can be made based on structurally similar compounds.
| Property | Value | Source |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-N-methylmethanamine | [3] |
| CAS Number | 15205-27-3 | [2][4] |
| Molecular Formula | C₉H₁₁NO₂ | [2][3] |
| Molecular Weight | 165.19 g/mol | [2][3][5] |
| Synonyms | N-methylpiperonylamine, (1,3-benzodioxol-5-ylmethyl)methylamine | [3][4] |
| Appearance | Not widely reported; expected to be a liquid or low-melting solid | - |
| pKa (predicted) | ~9.5 - 10.5 (as a secondary amine) | - |
| XLogP3 | 1.3 | [3] |
Synthesis and Purification
The most direct and efficient synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine is through the reductive amination of piperonal (1,3-benzodioxole-5-carbaldehyde) with methylamine. This two-step, one-pot process involves the initial formation of an imine intermediate, which is then reduced in situ to the target secondary amine. Sodium borohydride or similar reducing agents are effective for this transformation.
The causality for this methodological choice rests on the high availability of the starting materials and the generally high yields and clean conversions associated with reductive amination for secondary amine synthesis.
Experimental Protocol: Synthesis
Objective: To synthesize N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine via reductive amination.
Materials:
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Piperonal (1,3-benzodioxole-5-carbaldehyde)
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Methylamine (e.g., 40% solution in water or 2M in methanol)
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Sodium borohydride (NaBH₄)
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Methanol
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Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperonal (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.
-
Imine Formation: Slowly add methylamine solution (1.1 to 1.5 equivalents) to the cooled solution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The formation of the imine is critical before reduction to prevent side reactions.
-
Reduction: Re-cool the mixture to 0 °C. In small portions, add sodium borohydride (1.5 equivalents) over 30 minutes, ensuring the temperature does not rise significantly. Caution: Hydrogen gas is evolved.
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Quenching & Workup: After the addition is complete, stir the reaction at room temperature overnight. Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.
-
Extraction: Add dichloromethane or ethyl acetate to the aqueous residue. Transfer to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Experimental Protocol: Purification
The crude product can be purified by column chromatography on silica gel. For long-term stability and ease of handling, the purified free base is often converted to its hydrochloride salt.
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Column Chromatography:
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Stationary Phase: Silica gel.
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Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 50%) with 1% triethylamine to prevent the amine from tailing on the acidic silica.
-
Procedure: Dissolve the crude oil in a minimal amount of the mobile phase and load it onto the column. Elute with the solvent system, collecting fractions and monitoring by TLC. Combine the pure fractions and evaporate the solvent.
-
-
Salt Formation (Optional):
-
Dissolve the purified amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in ether (or bubble HCl gas) until precipitation is complete.
-
Collect the resulting white solid by filtration, wash with cold ether, and dry under vacuum.
-
Analytical Characterization
Confirming the identity and purity of the synthesized compound requires a combination of spectroscopic and chromatographic techniques.
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is highly characteristic.
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Aromatic Protons (3H): Expect three signals in the aromatic region (~6.7-6.9 ppm). These protons on the benzodioxole ring form a coupled ABX spin system.[6]
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Dioxole Protons (2H): A sharp singlet around 5.9-6.0 ppm corresponding to the -O-CH₂-O- group.
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Benzylic Protons (2H): A singlet around 3.6-3.8 ppm for the Ar-CH₂-N group.
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N-Methyl Protons (3H): A singlet around 2.4-2.5 ppm for the -N-CH₃ group.
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N-H Proton (1H): A broad singlet that can appear over a wide range and may exchange with D₂O.
-
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. Expected signals include those for the N-methyl carbon (~35-45 ppm), the benzylic carbon (~55-65 ppm), the dioxole carbon (~101 ppm), and several signals in the aromatic region (~108-148 ppm).[3]
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Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 165. The most prominent fragment would likely be the tropylium-like ion at m/z = 135, resulting from benzylic cleavage.
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ for the secondary amine.
-
C-H Stretches: Aromatic and aliphatic C-H stretches just below and above 3000 cm⁻¹.
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C-O-C Stretches: Strong bands in the 1250-1040 cm⁻¹ region, characteristic of the dioxole ether linkages.
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Reactivity and Chemical Behavior
-
Basicity: As a secondary amine, the lone pair of electrons on the nitrogen atom makes the molecule basic. It readily reacts with acids to form ammonium salts, which are typically crystalline, water-soluble solids. This property is exploited for purification and formulation.
-
Nucleophilicity: The compound is a potent nucleophile and will react with a variety of electrophiles. This includes alkylation with alkyl halides, acylation with acid chlorides or anhydrides to form amides, and reaction with aldehydes and ketones.
-
Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[7]
Safety, Handling, and Storage
N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine is classified as a corrosive material and requires careful handling.[7] The toxicological properties have not been fully investigated.[7]
| Parameter | Recommendation | Source |
| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat. | [7][8] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mist. Do not get in eyes, on skin, or on clothing. | [7][8] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere to maintain product quality. | [7][8] |
| First Aid (Eyes/Skin) | Immediately flush eyes or skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. | [7][8] |
Conclusion
N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine is a distinct chemical entity whose properties are dictated by its secondary benzylamine structure. While isomeric to MDMA, its synthesis, reactivity, and spectroscopic signatures are unique. A thorough understanding of its chemical properties, guided by the protocols and data presented herein, is essential for its safe handling, synthesis, and application in a research and development setting. Proper analytical characterization is paramount to confirm its identity and distinguish it from related structures.
References
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Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). PubMed Central. Available at: [Link]
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The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs. PubMed Central. Available at: [Link]
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Narcotics Control Bureau. narcoticsindia.nic.in. Available at: [Link]
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3,4-Methylenedioxyamphetamine. Wikipedia. Available at: [Link]
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3,4-Methylenedioxymethamphetamine | C11H15NO2 | CID 1615. PubChem. Available at: [Link]
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Cas 15205-27-3,N-(1,3-BENZODIOXOL-5-YLMETHYL) - LookChem. LookChem. Available at: [Link]
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MDMA synthesis in 3 steps & how it could help PTSD therapy (educational). YouTube. Available at: [Link]
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(1,3-Dioxaindan-5-ylmethyl)(methyl)amine | C9H11NO2 | CID 421238. PubChem. Available at: [Link]
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N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. MDPI. Available at: [Link]
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